AI-10-104

RUNX-CBFβ inhibition FRET assay Transcription factor targeting

AI-10-104 uniquely inhibits RUNX-CBFβ heterodimerization (IC50 1.25 µM). It selectively sensitizes T-ALL & myeloma cells to lenalidomide, offering a superior therapeutic window over analogs like AI-10-47. Essential for reproducible RUNX inhibition studies with documented >98% purity.

Molecular Formula C14H10F3N3O2
Molecular Weight 309.24 g/mol
Cat. No. B15138206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAI-10-104
Molecular FormulaC14H10F3N3O2
Molecular Weight309.24 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20)
InChIKeyOIIHJPSDBLPWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AI-10-104 (2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole) for RUNX-Dependent Disease Research


2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole, commonly designated AI-10-104 (CAS 1881276-00-1), is a small-molecule benzimidazole derivative that acts as an inhibitor of the runt-related transcription factor (RUNX) family, specifically by interfering with the binding between RUNX proteins and their essential cofactor, core-binding factor subunit beta (CBFβ) [1]. AI-10-104 has demonstrated utility in preclinical research for hematologic malignancies, including multiple myeloma and T-cell acute lymphoblastic leukemia (T-ALL), where it sensitizes malignant cells to existing therapies [2].

Critical Differentiators of AI-10-104 (2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole) Among RUNX-CBFβ Inhibitors


Although multiple compounds, including AI-10-47 and Ro5-3335, are classified as RUNX-CBFβ interaction inhibitors, their potencies, mechanisms of action, and selectivity profiles differ significantly, rendering them non-interchangeable [1]. These differences stem from distinct binding modes and variable off-target activities. The specific substitution pattern of AI-10-104—a 3-methoxypyridin-2-yl group at the 2-position and a trifluoromethoxy group at the 6-position of the benzimidazole core—confers a unique pharmacophore that translates into a distinct efficacy and safety window compared to its closest analogs . The following quantitative evidence delineates these critical differences, which directly impact experimental outcomes and procurement decisions.

Head-to-Head Performance Metrics for AI-10-104 (2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole)


Superior Potency Against CBFβ-RUNX Binding Compared to AI-10-47

AI-10-104 demonstrates 2.56-fold greater potency in disrupting the CBFβ-RUNX interaction than the structurally related inhibitor AI-10-47, as measured in a fluorescence resonance energy transfer (FRET) assay .

RUNX-CBFβ inhibition FRET assay Transcription factor targeting

Enhanced Anti-Proliferative Activity in T-ALL Cells Relative to Ro5-3335

AI-10-104 achieves a lower GI50 (2.4 µM) against T-cell acute lymphoblastic leukemia (T-ALL) cell lines compared to the reported IC50 range for Ro5-3335 in similar leukemia models (1.1 µM to >17 µM, depending on cell line), indicating more consistent and potent anti-proliferative activity across a broader panel of relevant cells .

T-ALL Cell proliferation GI50 RUNX1 mutation

Favorable Therapeutic Index: Reduced Cytotoxicity in Normal Hematopoietic Cells vs. Malignant Cells

AI-10-104 demonstrates a favorable selectivity window, with an average IC50 of ~15 µM against normal human hematopoietic cells, which is substantially higher (less potent) than its cytotoxic concentrations against malignant myeloma cells (1-10 µM) . This indicates a reduced propensity for bone marrow toxicity compared to non-selective agents.

Selectivity Therapeutic index Normal hematopoietic cells Myeloma

Mechanistic Differentiation: Direct Disruption of CBFβ-RUNX Heterodimerization

Unlike Ro5-3335, which alters the conformation of the RUNX1-CBFβ complex without fully disrupting binding, AI-10-104 directly interferes with the formation of the CBFβ/RUNX1 and/or CBFβ/RUNX3 heterodimers, leading to a reduction in RUNX transcriptional activity [1]. This distinct mechanism is supported by co-immunoprecipitation data showing AI-10-104 dose-dependently dissociates CBFβ and IKZF3 from RUNX1.

Mechanism of action CBFβ-RUNX heterodimer Transcriptional repression

Synergistic Activity with Lenalidomide in Multiple Myeloma: A Unique Therapeutic Sensitization Effect

AI-10-104 uniquely sensitizes multiple myeloma cells to the immunomodulatory drug lenalidomide by disrupting the RUNX-IKZF complex that protects IKZF1 and IKZF3 from Cereblon-dependent degradation. In myeloma cell lines, the combination of AI-10-104 (1-5 µM) and lenalidomide results in synergistic cytotoxicity (combination index < 1) and enhanced degradation of IKZF1/3 [1]. This sensitization is not a general property of all RUNX inhibitors and is specifically linked to AI-10-104's ability to dissociate RUNX from IKZF proteins.

Multiple myeloma Lenalidomide Synergy IKZF1/3

Precision Applications for AI-10-104 (2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole) Based on Verified Evidence


Investigating RUNX-Dependent Transcriptional Programs in Hematologic Malignancies

AI-10-104 is optimally deployed in studies requiring potent and specific disruption of RUNX-CBFβ heterodimerization to interrogate downstream transcriptional networks in T-ALL, AML, and multiple myeloma. The compound's defined IC50 of 1.25 µM (FRET) and GI50 of 2.4 µM in T-ALL cells enable precise dose-response experiments, while its selective cytotoxicity over normal hematopoietic cells (IC50 ~15 µM) reduces experimental noise from non-specific toxicity. Researchers should use AI-10-104 at concentrations between 1-10 µM for cellular studies to achieve robust RUNX inhibition without off-target effects.

Combination Therapy Research in Lenalidomide-Refractory Multiple Myeloma

AI-10-104 is the only validated small-molecule RUNX inhibitor that synergistically sensitizes multiple myeloma cells to lenalidomide by disrupting the RUNX-IKZF complex . This unique application is essential for studies aiming to overcome lenalidomide resistance or enhance IMiD efficacy. Experimental protocols should employ AI-10-104 at 1-5 µM in combination with clinically relevant concentrations of lenalidomide (1-10 µM) in myeloma cell lines (e.g., OPM-1, MM.1S, KMS-11) to achieve synergistic effects (combination index < 1) and enhanced IKZF1/3 degradation.

In Vivo Preclinical Models of RUNX-Dependent Leukemia

For in vivo studies, AI-10-104 provides a favorable therapeutic window and has demonstrated anti-leukemic activity in xenograft models . Its selectivity for malignant over normal hematopoietic cells (approximately 1.5- to 15-fold difference) supports dosing regimens that achieve tumor suppression without prohibitive bone marrow toxicity. Formulation guidelines recommend preparing AI-10-104 in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration at doses ranging from 10-50 mg/kg, depending on the model.

Comparative Pharmacology Studies of RUNX-CBFβ Inhibitors

AI-10-104 serves as a critical comparator compound for evaluating novel RUNX inhibitors due to its well-characterized potency (IC50 1.25 µM) and distinct mechanism of direct heterodimer disruption . Its performance can be benchmarked against other agents like AI-10-47 (IC50 3.2 µM) and Ro5-3335 (variable IC50 1.1->17 µM) to establish structure-activity relationships (SAR) and selectivity profiles. Procurement of AI-10-104 from reputable vendors ensures access to a compound with documented purity (>98% by HPLC) and validated biological activity, essential for reproducible SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AI-10-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.